molecular formula C19H13F3N2O2S B2641606 N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide CAS No. 1207049-09-9

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide

Cat. No.: B2641606
CAS No.: 1207049-09-9
M. Wt: 390.38
InChI Key: QGDCFJQKUOKFBH-UHFFFAOYSA-N
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Description

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide, also known as BAY 87-2243, is a chemical compound that has generated significant interest. It is a potent, selective, and orally available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia . The molecular formula of this compound is C19H13F3N2O2S and its molecular weight is 390.38.


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, involves heterocyclization of various substrates . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenyl pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The compound yielded in 40 - 87 % from the reductive coupling of amine in 6 and carbonyl of the aldehydes/ketones in 7a-t in the presence of AcOH, EDC, and NaBH (OAc) 3 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring, a benzamido group, and a trifluoromethyl group. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Scientific Research Applications

  • Dearomatising Rearrangements : Thiophene-3-carboxamides, closely related to the chemical , are used in dearomatising cyclisations, leading to transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes. These compounds have potential applications in organic synthesis and medicinal chemistry (Clayden et al., 2004).

  • Synthesis of Benzo[c]thiophenes : The dehydrogenative annulation of thiophen-2-carboxamides, a compound structurally similar to the specified chemical, is used to create multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence. This process, facilitated by rhodium catalysts and copper oxidants, is significant in the field of organic light-emitting diodes (OLEDs) (Fukuzumi et al., 2016).

  • Heterogeneous Catalysis : A study demonstrated the use of amide functionalized covalent organic frameworks (COFs), incorporating benzene-1,3,5-tricarboxamides, for Knoevenagel condensation. This highlights the potential of thiophene-3-carboxamide derivatives in catalysis (Li et al., 2019).

  • Antimicrobial Agents : Certain acylthioureas and thiourea derivatives, similar to the compound of interest, have shown promising results as antimicrobial agents. Their interaction with bacterial cells suggests potential applications in the development of novel antimicrobial treatments (Limban et al., 2011).

  • Antibiotic and Antibacterial Drugs : 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a related compound, has been used in the synthesis of new antibiotic and antibacterial drugs. Its derivatives have shown activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Molecular Docking Studies : N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide, structurally akin to the chemical , was studied using molecular docking. This process is crucial in the development of drugs, as it helps in understanding the binding interactions with targeted proteins (Cakmak et al., 2022).

  • Star-Shaped Aromatic Polyamides : Chain-growth polymerization of phenyl 4-(alkylamino)benzoate using multifunctional initiators has been researched for the synthesis of star-shaped aromatic polyamides. This research is relevant to the development of novel polymers with potential applications in materials science (Sugi et al., 2005).

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-6-2-1-5-13(14)18(26)24-16-8-4-3-7-15(16)23-17(25)12-9-10-27-11-12/h1-11H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDCFJQKUOKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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